(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Description
Cefdinir impurity.
Mechanism of Action
Target of Action
Cefdinir impurity F, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
The compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis eventually leads to cell lysis, which results in the death of bacteria that are susceptible to this drug .
Biochemical Pathways
The primary biochemical pathway affected by Cefdinir impurity F is the peptidoglycan synthesis pathway. By inhibiting the final transpeptidation step of this pathway, the compound prevents the formation of a complete and functional bacterial cell wall . This interference with the cell wall synthesis pathway leads to bacterial cell lysis and death .
Pharmacokinetics
The mean plasma elimination half-life of the compound is approximately 1.7 (±0.6) hours . The compound displays linear pharmacokinetics over the 200–400mg dose range, but exhibits nonlinear pharmacokinetics at a higher dose (600mg) . Decreases in its elimination rate, apparent oral clearance (cl/f), and renal clearance have been observed in individuals with impaired renal function .
Result of Action
The primary molecular effect of Cefdinir impurity F’s action is the inhibition of cell wall synthesis in bacteria, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .
Action Environment
The action, efficacy, and stability of Cefdinir impurity F can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption. Additionally, the presence of other substances in the environment, such as food or other drugs, can impact the compound’s bioavailability and effectiveness. It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the bacterial strain it is targeting, including the strain’s susceptibility to cephalosporins and its potential production of beta-lactamase enzymes .
Properties
IUPAC Name |
(6R,7R)-3-ethenyl-7-[(4-hydroxy-1,2-oxazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S/c1-2-5-4-23-12-8(11(19)16(12)9(5)13(20)21)14-10(18)7-6(17)3-22-15-7/h2-3,8,12,17H,1,4H2,(H,14,18)(H,20,21)/t8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZFCJHOKSKSPM-PRHODGIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159492 | |
Record name | 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356842-10-8 | |
Record name | Cefdinir impurity F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356842108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-HYDROXYISOXAZOLE-3-CARBOXAMIDO)-8-OXO-3-VINYL-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0788M5CZWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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